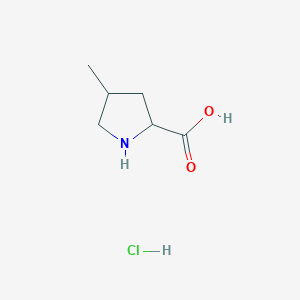
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, also known as S-allyl-L-homocysteine hydrochloride, is a compound with significant interest in various scientific fields. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s metabolism. The compound’s unique structure, which includes an allyl group attached to a sulfur atom, makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the reaction of L-homocysteine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of homocysteine attacks the allyl bromide, forming the desired product. The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allyl group, forming simpler derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-allylated homocysteine derivatives.
Substitution: Various substituted homocysteine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The allyl group attached to the sulfur atom can undergo various chemical transformations, influencing the activity of enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase. These enzymes play crucial roles in the metabolism of sulfur-containing amino acids, and their modulation can have significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Homocysteine: The parent compound without the allyl group.
S-Methyl-L-homocysteine: A similar compound with a methyl group instead of an allyl group.
S-Ethyl-L-homocysteine: A compound with an ethyl group attached to the sulfur atom.
Uniqueness
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the effects of sulfur-containing compounds in biological systems and for developing new therapeutic agents.
Propriétés
Formule moléculaire |
C7H14ClNO2S |
|---|---|
Poids moléculaire |
211.71 g/mol |
Nom IUPAC |
(2S)-2-amino-4-prop-2-enylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-4-11-5-3-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m0./s1 |
Clé InChI |
YGXBDJTXFZTWEW-RGMNGODLSA-N |
SMILES isomérique |
C=CCSCC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C=CCSCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


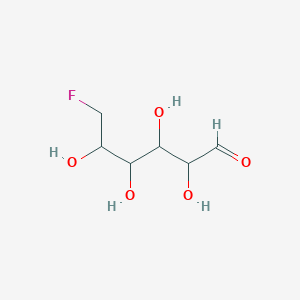
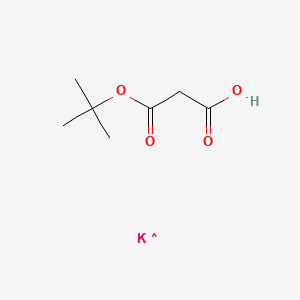
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)

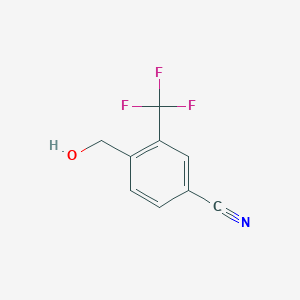
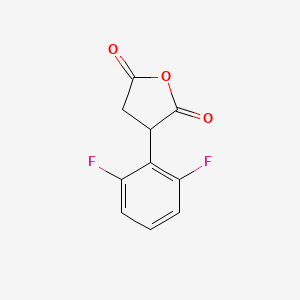
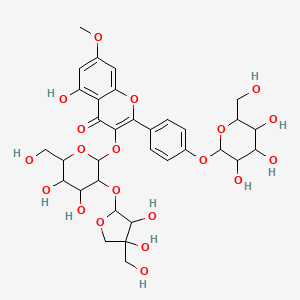

![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
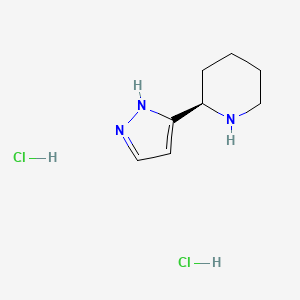
![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
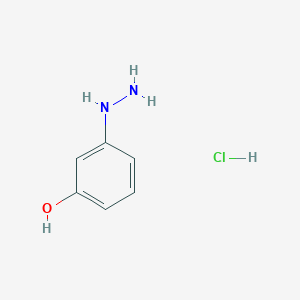
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
